molecular formula C10H13NO4 B1330884 Methyl 2-amino-4,5-dimethoxybenzoate CAS No. 26759-46-6

Methyl 2-amino-4,5-dimethoxybenzoate

Cat. No. B1330884
CAS RN: 26759-46-6
M. Wt: 211.21 g/mol
InChI Key: QQFHCCQSCQBKBG-UHFFFAOYSA-N
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Patent
US08476298B2

Procedure details

Commercially available 2-amino-4,5-dimethoxy-benzoic acid methyl ester (3 g, 0.014 mol) and acetic anhydride (4.03 mL, 0.0426 mol) were heated in heptane at 100° C. for 3 hours. After removal of heptane in vaccuo, the crude product of 2-acetylamino-4,5-dimethoxy-benzoic acid methyl ester was obtained and used without further purification. LC/MS: m/z 254 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.03 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[NH2:14].[C:16](OC(=O)C)(=[O:18])[CH3:17]>CCCCCCC>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[NH:14][C:16](=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)OC)OC)N)=O
Name
Quantity
4.03 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of heptane in vaccuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)OC)OC)NC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.